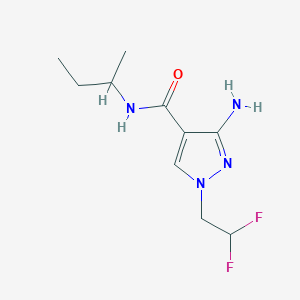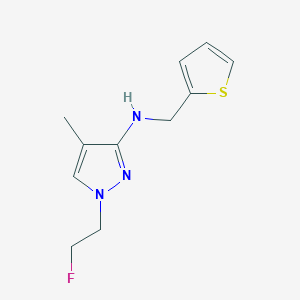![molecular formula C12H16F3N5 B11736262 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B11736262.png)
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.
Substitution with Trifluoromethyl Group: The pyrazole ring is then substituted with a trifluoromethyl group using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Alkylation: The resulting compound is then alkylated with ethyl iodide and methyl iodide to introduce the ethyl and methyl groups.
Coupling Reaction: Finally, the compound is coupled with 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine: Shares the trifluoromethyl-pyrazole core but lacks the ethyl and additional methyl groups.
1-Ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but without the trifluoromethyl substitution.
Uniqueness
1-Ethyl-3-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine is unique due to the presence of both ethyl and methyl groups along with the trifluoromethyl-pyrazole core. This combination of substituents enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H16F3N5 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H16F3N5/c1-4-20-7-10(8(2)17-20)16-6-9-5-11(12(13,14)15)18-19(9)3/h5,7,16H,4,6H2,1-3H3 |
InChI Key |
XBFVKXZXOOZWDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=NN2C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736179.png)
amine](/img/structure/B11736184.png)
![1-ethyl-5-methyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736193.png)

![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11736211.png)


![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}(pentyl)amine](/img/structure/B11736226.png)

![2-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B11736236.png)
![[2-(dimethylamino)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736254.png)
![2-[3-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11736284.png)
![(2E)-2-cyano-3-(dimethylamino)-N'-[(E)-(4-fluorophenyl)methylidene]prop-2-enehydrazide](/img/structure/B11736292.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11736297.png)
